molecular formula C18H21ClO5S B2574350 3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate CAS No. 2305298-18-2

3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B2574350
CAS No.: 2305298-18-2
M. Wt: 384.87
InChI Key: MARSRCPCHJRVKN-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl, isopropyl, chloro, and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate typically involves the sulfonation of a substituted benzene derivative. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes sulfonation in the presence of sulfur trioxide (SO3) and sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and the use of a catalyst to facilitate the formation of the sulfonate group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is unique due to its specific combination of functional groups and substitution pattern. This uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO5S/c1-11(2)14-7-6-13(8-12(14)3)24-25(20,21)18-10-16(22-4)15(19)9-17(18)23-5/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARSRCPCHJRVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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